molecular formula C14H20N2O2 B187426 N-(3-nitrobenzyl)cycloheptanamine CAS No. 332108-56-2

N-(3-nitrobenzyl)cycloheptanamine

Cat. No.: B187426
CAS No.: 332108-56-2
M. Wt: 248.32 g/mol
InChI Key: MNFNIGCTFAIZQF-UHFFFAOYSA-N
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Description

N-(3-Nitrobenzyl)cycloheptanamine is a secondary amine characterized by a cycloheptane ring linked to a benzyl group substituted with a nitro (-NO₂) group at the 3-position.

Properties

CAS No.

332108-56-2

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-[(3-nitrophenyl)methyl]cycloheptanamine

InChI

InChI=1S/C14H20N2O2/c17-16(18)14-9-5-6-12(10-14)11-15-13-7-3-1-2-4-8-13/h5-6,9-10,13,15H,1-4,7-8,11H2

InChI Key

MNFNIGCTFAIZQF-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NCC2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1CCCC(CC1)NCC2=CC(=CC=C2)[N+](=O)[O-]

solubility

24.6 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Nitro Position : The 3-nitrobenzyl substituent (target compound) introduces steric and electronic effects distinct from the 4-nitro isomer (). The para-nitro group may enhance planarity and π-π stacking, whereas the meta-nitro group could disrupt symmetry and alter binding interactions .
  • Indole Derivatives : AXKO-0046 () replaces the benzyl group with an indole-2-ylmethyl moiety, conferring potent LDH-B inhibition (EC₅₀ = 42 nM) due to enhanced hydrogen bonding and hydrophobic interactions .

LDH-B Inhibition

  • AXKO-0046 : Demonstrates uncompetitive inhibition of LDH-B (EC₅₀ = 42 nM) with >100-fold selectivity over LDH-A, attributed to its indole core and ethylamine side chain .
  • Nitro-Substituted Analogs : While direct activity data for this compound are absent, the 4-nitro isomer () and related indole derivatives () suggest that nitro groups may enhance binding to electron-deficient enzyme pockets .

Anticancer Potential

Indole-containing analogs (e.g., 5g, 5h in ) show activity against intracellular and drug-resistant systems, though specific mechanisms remain unclear. The nitro group’s role in redox cycling or DNA intercalation could further modulate cytotoxicity .

Physicochemical Properties

Property This compound (Estimated) N-(4-Nitrobenzyl)cycloheptanamine AXKO-0046
Boiling Point Not reported 392.1°C Not reported
Melting Point Not reported Not reported Not reported
LogP (Lipophilicity) ~2.5 (predicted) 1.11 (density) ~3.8 (indole-derived)
Solubility Low (hydrobromide salt listed) Low Moderate (aqueous buffer)

Notes:

  • The hydrobromide salt form of this compound () likely improves aqueous solubility compared to the free base.
  • The 4-nitro isomer’s higher boiling point (392.1°C) reflects stronger intermolecular forces due to symmetry .

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